molecular formula C19H17ClN4O3S2 B10991172 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B10991172
M. Wt: 448.9 g/mol
InChI Key: SMAGUIPJHPSVQM-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide core, a thiazole ring, and a pyridine moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative.

    Introduction of the Pyridine Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the thiazole core.

    Formation of the Benzamide Core: This step involves the acylation of an amine with a benzoyl chloride derivative.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the benzamide core, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and pyridine rings.

    Reduction: Reduced forms of the benzamide core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazole and pyridine-containing enzymes.

Medicine

Potential pharmaceutical applications include its use as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structure suggests it could interact with a variety of biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings may facilitate binding to these targets, while the benzamide core could be involved in specific interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiazole and pyridine rings in 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide makes it unique compared to similar compounds. This dual-ring structure may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17ClN4O3S2

Molecular Weight

448.9 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C19H17ClN4O3S2/c20-15-6-5-13(10-17(15)24-8-1-2-9-29(24,26)27)18(25)23-19-22-16(12-28-19)14-4-3-7-21-11-14/h3-7,10-12H,1-2,8-9H2,(H,22,23,25)

InChI Key

SMAGUIPJHPSVQM-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)Cl

Origin of Product

United States

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